Cas no 2042170-69-2 (methyl trans-4-amino-3,3-difluorocyclohexane-1-carboxylate)
methyl trans-4-amino-3,3-difluorocyclohexane-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- methyl trans-4-amino-3,3-difluorocyclohexane-1-carboxylate
- Cyclohexanecarboxylic acid, 4-amino-3,3-difluoro-, methyl ester, (1R,4R)-rel-
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- Inchi: 1S/C8H13F2NO2/c1-13-7(12)5-2-3-6(11)8(9,10)4-5/h5-6H,2-4,11H2,1H3/t5-,6-/m1/s1
- InChI Key: PMYSWJYBAWXQEL-PHDIDXHHSA-N
- SMILES: [C@@H]1(C(OC)=O)CC[C@@H](N)C(F)(F)C1
methyl trans-4-amino-3,3-difluorocyclohexane-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ3159-100MG |
methyl trans-4-amino-3,3-difluorocyclohexane-1-carboxylate |
2042170-69-2 | 95% | 100MG |
¥ 3,524.00 | 2023-03-17 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ3159-250MG |
methyl trans-4-amino-3,3-difluorocyclohexane-1-carboxylate |
2042170-69-2 | 95% | 250MG |
¥ 5,636.00 | 2023-03-17 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ3159-500MG |
methyl trans-4-amino-3,3-difluorocyclohexane-1-carboxylate |
2042170-69-2 | 95% | 500MG |
¥ 9,391.00 | 2023-03-17 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ3159-1G |
methyl trans-4-amino-3,3-difluorocyclohexane-1-carboxylate |
2042170-69-2 | 95% | 1g |
¥ 14,084.00 | 2023-03-17 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ3159-5G |
methyl trans-4-amino-3,3-difluorocyclohexane-1-carboxylate |
2042170-69-2 | 95% | 5g |
¥ 42,253.00 | 2023-03-17 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00926754-250mg |
Methyl trans-4-amino-3,3-difluorocyclohexane-1-carboxylate |
2042170-69-2 | 98% | 250mg |
¥11886.0 | 2025-04-11 | |
| Ambeed | A980426-250mg |
Methyl trans-4-amino-3,3-difluorocyclohexane-1-carboxylate |
2042170-69-2 | 98% | 250mg |
$1732.0 | 2024-07-28 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ3159-100mg |
methyl trans-4-amino-3,3-difluorocyclohexane-1-carboxylate |
2042170-69-2 | 95% | 100mg |
¥3461.0 | 2024-04-22 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ3159-250mg |
methyl trans-4-amino-3,3-difluorocyclohexane-1-carboxylate |
2042170-69-2 | 95% | 250mg |
¥5534.0 | 2024-04-22 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ3159-500mg |
methyl trans-4-amino-3,3-difluorocyclohexane-1-carboxylate |
2042170-69-2 | 95% | 500mg |
¥9221.0 | 2024-04-22 |
methyl trans-4-amino-3,3-difluorocyclohexane-1-carboxylate Suppliers
methyl trans-4-amino-3,3-difluorocyclohexane-1-carboxylate Related Literature
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
Additional information on methyl trans-4-amino-3,3-difluorocyclohexane-1-carboxylate
Introduction to Methyl trans-4-amino-3,3-difluorocyclohexane-1-carboxylate (CAS No. 2042170-69-2)
Methyl trans-4-amino-3,3-difluorocyclohexane-1-carboxylate, identified by its CAS number 2042170-69-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of fluorinated cyclohexane derivatives, which are known for their unique structural and functional properties. The presence of both amino and carboxylate functional groups, coupled with the trans configuration of the cyclohexane ring, makes this molecule a versatile intermediate in the synthesis of more complex pharmacologically active agents.
The< strong>methyl trans-4-amino-3,3-difluorocyclohexane-1-carboxylate molecule exhibits a high degree of steric hindrance due to the fluorine atoms at the 3-position of the cyclohexane ring. This steric environment can influence the reactivity and selectivity of various chemical transformations, making it a valuable building block in medicinal chemistry. The compound's ability to serve as a chiral center or a precursor for enantiomerically pure compounds has been extensively explored in recent years.
In recent years, there has been a surge in research focused on fluorinated heterocycles due to their enhanced metabolic stability and improved binding affinity to biological targets. The< strong>trans-4-amino-3,3-difluorocyclohexane-1-carboxylate derivative is no exception and has been studied for its potential applications in the development of novel therapeutic agents. For instance, its structural motif has been incorporated into molecules targeting enzymes involved in inflammatory pathways and cancer metabolism.
One of the most compelling aspects of< strong>methyl trans-4-amino-3,3-difluorocyclohexane-1-carboxylate is its role as a key intermediate in the synthesis of kinase inhibitors. Kinases are critical enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is often associated with various diseases, including cancer. By modifying the< strong>trans-4-amino and< strong>3,3-difluorocyclohexane moieties, researchers have been able to fine-tune the pharmacokinetic properties of these inhibitors, leading to more effective and selective drugs.
The< strong>methyl trans-4-amino-3,3-difluorocyclohexane-1-carboxylate compound has also been investigated for its potential as a scaffold in drug discovery programs aimed at addressing neurological disorders. The unique combination of fluorine atoms and amino groups provides a rich chemical space for designing molecules that can interact with specific neurotransmitter receptors or modulate ion channel activity. Preliminary studies have shown promising results in animal models for conditions such as Alzheimer's disease and Parkinson's disease.
The synthesis of< strong>methyl trans-4-amino-3,3-difluorocyclohexane-1-carboxylate involves multi-step organic transformations that highlight the ingenuity of modern synthetic chemistry. Key steps include fluorination reactions, asymmetric hydrogenation, and esterification processes. These synthetic strategies not only showcase the versatility of fluorinated intermediates but also demonstrate the importance of catalytic methods in achieving high yields and enantiopurity.
The pharmacological profile of< strong>methyl trans-4-amino-3,3-difluorocyclohexane-1-carboxylate has been thoroughly characterized through both computational modeling and experimental studies. Computational approaches such as molecular dynamics simulations have provided insights into how this compound interacts with biological targets at an atomic level. These simulations have been instrumental in guiding medicinal chemists toward optimizing lead structures by predicting binding affinities and identifying key interaction hotspots.
In addition to its applications in drug development, there is growing interest in using< strong>methyl trans-4-amino-3,3-difluorocyclohexane-1-carboxylate as a tool compound in chemical biology research. Its well-defined structure allows researchers to probe enzyme mechanisms and explore novel reaction pathways involving fluorinated intermediates. Such studies are crucial for advancing our understanding of biological processes and developing new methodologies for synthetic organic chemistry.
The future prospects for< strong>methyl trans-4-amino-3,3-difluorocyclohexane-1-carboxylate are vast and multifaceted. As our knowledge of fluorine chemistry expands, so does the potential for discovering new therapeutic agents derived from this scaffold. Furthermore, advancements in green chemistry principles may lead to more sustainable synthetic routes for producing this compound on an industrial scale.
In conclusion,< strong>methyl trans-4-amino-3,3-difluorocyclohexane-1-carboxylate (CAS No. 2042170-69) represents a significant advancement in pharmaceutical chemistry with broad applications ranging from drug development to chemical biology research. Its unique structural features make it an invaluable intermediate for creating novel therapeutics that address unmet medical needs. As research continues to uncover new possibilities with this compound, it is poised to play an even greater role in shaping the future of medicine.
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